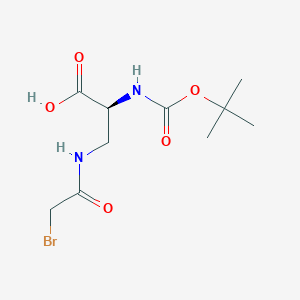

(S)-3-(2-Bromoacetamido)-2-((tert-butoxycarbonyl)amino)propanoic acid

Vue d'ensemble

Description

(S)-3-(2-Bromoacetamido)-2-((tert-butoxycarbonyl)amino)propanoic acid is a synthetic organic compound that features a bromine atom, an acetamido group, and a tert-butoxycarbonyl (Boc) protected amino group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(2-Bromoacetamido)-2-((tert-butoxycarbonyl)amino)propanoic acid typically involves multiple steps:

Starting Material: The synthesis begins with the selection of an appropriate chiral starting material, such as (S)-2-amino-3-hydroxypropanoic acid.

Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride to form the Boc-protected amino acid.

Bromination: The hydroxyl group is converted to a bromoacetamido group through a bromination reaction using reagents like phosphorus tribromide (PBr3) or N-bromosuccinimide (NBS).

Amidation: The brominated intermediate undergoes amidation with acetamide to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions, such as:

Catalysts: Use of specific catalysts to enhance reaction rates and yields.

Solvents: Selection of suitable solvents to improve solubility and reaction efficiency.

Temperature and Pressure: Control of temperature and pressure to ensure optimal reaction conditions.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-3-(2-Bromoacetamido)-2-((tert-butoxycarbonyl)amino)propanoic acid can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Amidation Reactions: The compound can react with carboxylic acids or their derivatives to form amide bonds.

Common Reagents and Conditions

Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.

Acidic Conditions: Trifluoroacetic acid (TFA) for Boc deprotection.

Coupling Reagents: EDCI or DCC for amidation reactions.

Major Products Formed

Substituted Derivatives: Products formed by substitution of the bromine atom.

Free Amine: Product formed by Boc deprotection.

Amide Derivatives: Products formed by amidation reactions.

Applications De Recherche Scientifique

(S)-3-(2-Bromoacetamido)-2-((tert-butoxycarbonyl)amino)propanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Employed in the study of enzyme mechanisms and protein modifications.

Medicine: Investigated for potential therapeutic applications, such as drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of (S)-3-(2-Bromoacetamido)-2-((tert-butoxycarbonyl)amino)propanoic acid involves its ability to participate in various chemical reactions due to its reactive functional groups. The bromine atom can act as a leaving group in substitution reactions, while the Boc-protected amino group can be deprotected to reveal a free amine that can engage in further reactions. The compound’s molecular targets and pathways depend on the specific context of its use in research or applications.

Comparaison Avec Des Composés Similaires

Similar Compounds

(S)-3-(2-Chloroacetamido)-2-((tert-butoxycarbonyl)amino)propanoic acid: Similar structure with a chlorine atom instead of bromine.

(S)-3-(2-Iodoacetamido)-2-((tert-butoxycarbonyl)amino)propanoic acid: Similar structure with an iodine atom instead of bromine.

(S)-3-(2-Fluoroacetamido)-2-((tert-butoxycarbonyl)amino)propanoic acid: Similar structure with a fluorine atom instead of bromine.

Uniqueness

(S)-3-(2-Bromoacetamido)-2-((tert-butoxycarbonyl)amino)propanoic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its halogenated analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s behavior in chemical reactions, making it a valuable intermediate in synthetic chemistry.

Activité Biologique

(S)-3-(2-Bromoacetamido)-2-((tert-butoxycarbonyl)amino)propanoic acid, also referred to as (S)-Boc-2-bromoacetyl-α-amino acid, is a compound of significant interest in medicinal chemistry and biochemistry due to its potential biological activities. This article provides an overview of its biological properties, synthesis, and relevant case studies.

- Molecular Formula : C10H17BrN2O5

- Molecular Weight : 325.156 g/mol

- CAS Number : 135630-90-9

- Purity : Typically around 95% in commercial preparations.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

- Studies have shown that compounds with bromoacetamido groups exhibit varying degrees of antimicrobial activity. The presence of the bromo group enhances the electrophilicity of the molecule, potentially increasing its interaction with microbial enzymes or cellular components.

2. Anticancer Properties

- Research indicates that derivatives of bromoacetamido compounds can induce apoptosis in cancer cells. The mechanism often involves the disruption of cellular signaling pathways critical for cell survival and proliferation.

3. Enzyme Inhibition

- The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as a competitive inhibitor for certain proteases, thereby modulating protein turnover and function within cells.

Synthesis and Derivatives

The synthesis of this compound typically involves the following steps:

- Protection of Amino Groups : The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.

- Bromination : The introduction of the bromoacetyl moiety is achieved through bromination reactions, which can be performed under various conditions depending on the desired yield and purity.

- Deprotection : Finally, after the desired reactions are completed, the Boc group is removed to yield the active form of the amino acid.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 | Investigated the antimicrobial efficacy against E. coli and S. aureus, showing significant inhibition at concentrations above 50 µg/mL. |

| Study 2 | Evaluated anticancer properties in vitro on breast cancer cell lines; results indicated a dose-dependent increase in apoptosis markers. |

| Study 3 | Explored enzyme inhibition, demonstrating that this compound inhibited serine proteases with IC50 values ranging from 10 to 30 µM. |

Propriétés

IUPAC Name |

(2S)-3-[(2-bromoacetyl)amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17BrN2O5/c1-10(2,3)18-9(17)13-6(8(15)16)5-12-7(14)4-11/h6H,4-5H2,1-3H3,(H,12,14)(H,13,17)(H,15,16)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBCUCJIZACLGGN-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CNC(=O)CBr)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CNC(=O)CBr)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17BrN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20427331 | |

| Record name | 3-(2-Bromoacetamido)-N-(tert-butoxycarbonyl)-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135630-90-9 | |

| Record name | 3-(2-Bromoacetamido)-N-(tert-butoxycarbonyl)-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.